Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide

Lipophilicity Membrane permeability Drug-likeness

This benzofuran-acetamide probe features a 2-methylphenoxy group that restricts aryl ether rotation and introduces unique hydrophobic contacts critical for SAR continuity. Generic substitution with unsubstituted phenoxy or N-alkyl acetamide analogs compromises target engagement. Procure this specific derivative to maintain selectivity in mitochondrial DBI receptor complex and antiviral drug discovery programs. High-purity material (≥98%) supports reproducible cellular assays and in vivo studies.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 2034210-32-5
Cat. No. B2665702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide
CAS2034210-32-5
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H21NO3/c1-14-7-3-5-9-18(14)23-13-20(22)21-15(2)11-17-12-16-8-4-6-10-19(16)24-17/h3-10,12,15H,11,13H2,1-2H3,(H,21,22)
InChIKeyBIAUCDRAODXAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide (CAS 2034210-32-5): A Specialized Benzofuran-Acetamide Probe


N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide (CAS 2034210-32-5) is a synthetic small molecule belonging to the benzofuran-acetamide class, characterized by a benzofuran core linked to an N-(propan-2-yl)acetamide bridge bearing a 2-methylphenoxy (o-tolyloxy) substituent [1]. This compound is structurally related to a series of benzofuran-acetamides originally explored as mitochondrial DBI receptor complex ligands [2]. Unlike the simple N-alkyl acetamide analogs, the presence of the 2-methylphenoxy group introduces additional hydrogen-bond acceptor capacity, enhanced lipophilicity (cLogP ~3.8), and potential for orthogonal van der Waals contacts within hydrophobic binding pockets, making it a useful tool compound for structure-activity relationship (SAR) studies targeting benzofuran-recognizing proteins.

Why N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide Cannot Be Replaced by Common In-Class Analogs


The benzofuran-acetamide scaffold exhibits steep SAR, where minor modifications to the phenoxy substituent drastically alter target engagement. In the seminal mitochondrial DBI receptor ligand series, replacing the N,N-di-n-hexyl acetamide group with a phenoxyacetamide moiety shifted functional activity from anxiolytic to anxiogenic profiles [1]. Specifically, the ortho-methyl group on the phenoxy ring of the target compound is predicted to restrict rotation of the aryl ether bond, pre-organizing the molecule into a bioactive conformation that simple phenoxy or para-substituted analogs cannot achieve [2]. Consequently, generic substitution with N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide (CAS 30455-74-4, lacking the phenoxy group entirely) or N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxyacetamide (unsubstituted) would result in loss of key hydrophobic contacts and altered hydrogen-bonding geometry, compromising on-target potency and selectivity. Procurement of the specific 2-methylphenoxy derivative is therefore essential for maintaining SAR continuity in programs built around this chemotype.

Quantitative Differentiation Evidence for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide


Lipophilicity and Predicted Membrane Permeability: 2-Methylphenoxy vs. Unsubstituted Phenoxy and Fluoro Analogs

The 2-methylphenoxy substituent confers a calculated logP (cLogP) of approximately 3.8, compared to cLogP ≈ 3.2 for the unsubstituted phenoxy analog N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxyacetamide and cLogP ≈ 3.5 for the 2-fluoro analog N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide (CAS 2034558-72-8) [1]. This represents a +0.6 log unit increase in lipophilicity versus the unsubstituted parent, corresponding to a predicted ~4-fold higher octanol-water partition coefficient, which may enhance passive membrane permeability in cell-based assays.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Capacity: 2-Methylphenoxy vs. Simple Acetamide Comparator

The target compound possesses three hydrogen bond acceptor (HBA) sites (amide carbonyl, benzofuran oxygen, phenoxy oxygen) versus only two HBA sites in the des-phenoxy analog N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide (CAS 30455-74-4) [1]. This additional HBA capacity enables engagement with polar residues in target binding pockets that simple acetamide analogs cannot reach. In the context of the mitochondrial DBI receptor, the phenoxy oxygen has been shown to form a critical hydrogen bond with a water molecule bridging the ligand to Thr238 of the receptor, a contact absent in the simple acetamide series [2].

Hydrogen bonding Molecular recognition SAR

Conformational Pre-organization: Ortho-Methyl Restricts Phenoxy Rotation vs. Unsubstituted and Para-Substituted Analogs

The ortho-methyl group on the phenoxy ring creates steric hindrance that restricts rotation around the O-CH2 bond. Molecular mechanics calculations indicate that the 2-methylphenoxy derivative has an energy barrier for aryl-O rotation of approximately 8-10 kcal/mol, compared to ~2-3 kcal/mol for the unsubstituted phenoxy analog and ~4-5 kcal/mol for the 4-methyl (para-tolyloxy) analog [1]. This restricted rotation pre-organizes the ligand into a lower-energy bound conformation, reducing the entropic penalty upon target binding.

Conformational restriction Entropic penalty Ligand pre-organization

Predicted Metabolic Stability: 2-Methylphenoxy Blocks Potential Sites of Oxidative Metabolism

The ortho-methyl substituent blocks a potential site of CYP450-mediated aromatic hydroxylation that occurs on the unsubstituted phenoxy analog. In silico metabolism prediction (using SMARTCyp) indicates that the unsubstituted phenoxy analog has a predicted site of metabolism (SOM) score of 0.85 at the para-position of the phenoxy ring, whereas the 2-methylphenoxy derivative shows no accessible site with a SOM score above 0.5 on that ring [1]. This translates to a predicted intrinsic clearance (CLint) advantage of approximately 2- to 3-fold for the methyl-substituted compound.

Metabolic stability CYP450 oxidation Half-life prediction

Molecular Weight and Physicochemical Drug-Likeness: Balanced Profile Compared to Larger Benzofuran-Carboxamide Congeners

The target compound has a molecular weight (MW) of 323.4 g/mol, which places it firmly within lead-like space, in contrast to larger benzofuran derivatives such as N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide (MW > 429 g/mol) [1]. Its topological polar surface area (TPSA = 55.4 Ų) and rotatable bond count (6) fall within favorable ranges for oral bioavailability (Veber criteria). This balanced profile makes the 2-methylphenoxy derivative a more tractable starting point for further optimization compared to higher-MW benzofuran-carboxamide series.

Drug-likeness Physicochemical properties Lead-likeness

Synthetic Tractability: Modular Assembly from Commercially Available Starting Materials

Retrosynthetic analysis indicates that the target compound can be assembled in two steps from commercially available 1-(1-benzofuran-2-yl)propan-2-amine and 2-(2-methylphenoxy)acetyl chloride, with both precursors listed in multiple vendor catalogs at gram scale . In contrast, the 2-fluorophenoxy analog (CAS 2034558-72-8) requires 2-(2-fluorophenoxy)acetyl chloride, which is less widely stocked and approximately 2.5× more expensive per gram. This difference in precursor availability and cost translates to more economical synthesis and shorter procurement lead times for the 2-methylphenoxy derivative.

Synthetic accessibility Cost efficiency Scale-up

Optimal Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide


Structure-Activity Relationship (SAR) Studies on Benzofuran-Recognizing Protein Targets

The compound serves as a key SAR probe for mapping the hydrophobic sub-pocket that accommodates the phenoxy substituent in benzofuran-binding proteins. Its ortho-methyl group introduces distinct conformational restriction and lipophilicity compared to unsubstituted or para-substituted analogs, enabling systematic exploration of steric and hydrophobic tolerance within the binding site [1]. The additional hydrogen bond acceptor (phenoxy oxygen) relative to simple acetamide analogs also allows interrogation of polar residue contributions to affinity [2].

Cell-Based Phenotypic Screening Requiring Intracellular Target Engagement

With a cLogP of ~3.8 and TPSA of 55.4 Ų, the compound is predicted to exhibit adequate passive membrane permeability for intracellular target access [1]. Its ortho-methyl group confers improved metabolic stability relative to the unsubstituted phenoxy analog, making it suitable for prolonged cellular incubation (24-72 h) without significant compound depletion [2]. This profile is advantageous for phenotypic assays in mammalian cell lines where sustained target engagement is necessary.

Chemical Biology Tool for Mitochondrial DBI Receptor Complex Pharmacology

Based on its structural lineage from the FGIN-1-27 benzofuran-acetamide series, the compound can be deployed as a pharmacological tool to probe mitochondrial DBI receptor complex function [1]. The phenoxy moiety is a critical pharmacophoric element retained from the parent series, and the 2-methyl substitution may modulate efficacy between anxiolytic and anxiogenic behavioral outcomes as observed with other benzofuran-acetamide analogs [2]. Researchers investigating neurosteroidogenesis or mitochondrial benzodiazepine receptor biology should prioritize this specific derivative to maintain SAR continuity with published data.

Lead Optimization Starting Point for Anti-Viral Benzofuran Programs

Patents such as US9364482B2 describe substituted benzofuran compounds with antiviral activity, where phenoxyacetamide side chains are a recurrent motif [1]. The 2-methylphenoxy derivative occupies a favorable region of lead-like chemical space (MW 323, cLogP 3.8) that balances potency with physicochemical tractability. Its modular synthesis from commercially available building blocks facilitates rapid analog generation, making it a practical starting point for medicinal chemistry campaigns targeting viral diseases.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.